2-Isopropyl-2H-indazole

Medicinal Chemistry Drug Design Bioisosterism

Researchers requiring regiochemically defined indazole building blocks often face isomeric mixtures from direct alkylation. 2-Isopropyl-2H-indazole (CAS 57707-13-8) provides a pure N-2 regioisomer with defined reactivity. • Enhanced lipophilicity (log P ~2.8-3.1) vs. phenol; reduced glucuronidation susceptibility for improved oral bioavailability. • Well-characterized scaffold enabling unambiguous SAR studies without isomeric interference. • Batch-specific analytical documentation (NMR, HPLC, GC) with 95% purity and 1-week lead time.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B15072020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-2H-indazole
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC(C)N1C=C2C=CC=CC2=N1
InChIInChI=1S/C10H12N2/c1-8(2)12-7-9-5-3-4-6-10(9)11-12/h3-8H,1-2H3
InChIKeyWWKQLKZHPMHBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-2H-indazole: Properties & Research Applications


2-Isopropyl-2H-indazole (CAS 57707-13-8, molecular formula C10H12N2, molecular weight 160.22) is an N-2 substituted indazole derivative bearing an isopropyl group [1]. This heterocyclic scaffold, which features a fused benzene-pyrazole ring system, serves as a key building block in medicinal chemistry and agrochemical research . The compound is commercially available with standard purities of 95–98% and is accompanied by batch-specific analytical documentation, including NMR, HPLC, and GC traceability .

2-Isopropyl-2H-indazole: Structural Uniqueness


The N-2 isopropyl substituent on 2-isopropyl-2H-indazole confers distinct physicochemical properties and regiochemical reactivity that fundamentally alter its behavior in synthetic and biological contexts relative to unsubstituted indazole or N-1 substituted regioisomers [1]. Alkylation at the N-2 position versus N-1 dictates both the tautomeric equilibrium and the electronic distribution within the heterocyclic ring, influencing nucleophilicity, metal coordination geometry, and metabolic susceptibility [2]. The isopropyl group specifically modulates lipophilicity and steric bulk, which can translate to differences in membrane permeability and target binding compared to smaller alkyl substituents like methyl or ethyl, or linear alkyl chains like propyl [3]. Consequently, substituting 2-isopropyl-2H-indazole with a generic indazole analog without compensating for these structure-dependent effects risks altered reaction outcomes in synthesis, divergent biological activity, and unpredictable pharmacokinetic behavior.

2-Isopropyl-2H-indazole: Evidence-Based Differentiation


Lipophilicity Advantage vs. Phenol and Indazole

2-Isopropyl-2H-indazole exhibits a calculated log P of approximately 2.8–3.1, representing an increase in lipophilicity of roughly 1.5 log units compared to unsubstituted indazole (log P ~1.3) and over 2 log units relative to phenol (log P ~1.5) . This elevated log P value is attributable to the isopropyl substituent at the N-2 position. Indazoles as a class are established bioisosteres of phenol, typically demonstrating increased lipophilicity and decreased vulnerability to phase I and phase II metabolism [1].

Medicinal Chemistry Drug Design Bioisosterism

Metabolic Stability Advantage over Phenol

Indazole-containing compounds, including 2-isopropyl-2H-indazole, are less susceptible to phase II glucuronidation compared to phenolic bioisosteres. A comparative study of GluN2B-selective NMDA receptor antagonists demonstrated that replacement of a phenol with an indazole scaffold significantly reduced the rate of glucuronidation, a primary clearance mechanism for phenols [1]. This class-level metabolic advantage is a key driver for indazole adoption in lead optimization campaigns where metabolic liability is a concern [2].

ADME Drug Metabolism Glucuronidation

N-2 Regioselectivity in Synthesis

2-Isopropyl-2H-indazole is the specific N-2 alkylation product, which is distinguished from its N-1 substituted regioisomer (1-isopropyl-1H-indazole). The regioselectivity of indazole alkylation is controlled by reaction conditions and the nature of the alkylating agent [1]. In a patented process for preparing 2-substituted indazoles, the N-2 selectivity can be achieved with >95% regioselectivity under optimized conditions [2]. The 2-isopropyl-2H-indazole compound represents the specific N-2 isomer, whereas generic indazole starting materials may yield mixtures of N-1 and N-2 products unless controlled.

Synthetic Chemistry Process Development Regioselectivity

2-Isopropyl-2H-indazole: Key Applications


Phenol and Aniline Bioisosteric Replacement

2-Isopropyl-2H-indazole serves as a privileged building block for replacing metabolically labile phenol or aniline groups in lead compounds. Its enhanced lipophilicity (log P ~2.8–3.1) and reduced susceptibility to glucuronidation relative to phenol make it a strategic choice for improving oral bioavailability and half-life in drug candidates [1]. This application scenario is directly supported by the class-level evidence of indazole as a phenol bioisostere with improved ADME properties [2].

N-2 Indazole Derivatization

The defined N-2 substitution pattern of 2-isopropyl-2H-indazole provides a well-characterized starting material for further functionalization. It enables chemists to study the distinct reactivity of the N-2 isomer versus the N-1 isomer, which is critical for SAR exploration in heterocyclic chemistry [1]. The regioselective synthesis of this compound avoids the complications of isomeric mixtures that can arise from direct alkylation of unsubstituted indazole [2].

Agrochemical Scaffold Optimization

Indazole derivatives, including 2-isopropyl-2H-indazole, are investigated for herbicidal and fungicidal properties. The isopropyl substituent contributes to lipophilicity that can enhance cuticular penetration in plant tissues. This application is supported by patent literature describing tetrahydro-2H-indazole derivatives as effective herbicides [1], and the lipophilicity data established in the evidence guide [2].

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